molecular formula C8H11BrO2 B13458354 (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid

(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13458354
M. Wt: 219.08 g/mol
InChI Key: SYFAQQMTYSCLJX-OFWQXNEASA-N
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Description

(1R,6S,7S)-7-bromobicyclo[410]heptane-7-carboxylic acid is a bicyclic compound featuring a bromine atom and a carboxylic acid functional group

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

(1S,6R)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C8H11BrO2/c9-8(7(10)11)5-3-1-2-4-6(5)8/h5-6H,1-4H2,(H,10,11)/t5-,6+,8?

InChI Key

SYFAQQMTYSCLJX-OFWQXNEASA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C2(C(=O)O)Br

Canonical SMILES

C1CCC2C(C1)C2(C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:

    Bromination: The starting material, bicyclo[4.1.0]heptane, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).

    Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (OH-, NH2-, SH-), solvents (water, ethanol), mild heating.

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperature.

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane), room temperature.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane derivatives: Compounds with similar bicyclic structures but different substituents.

    Brominated carboxylic acids: Compounds with bromine and carboxylic acid functional groups but different core structures.

Uniqueness

(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound characterized by a bromine atom and a carboxylic acid functional group. Its unique structure positions it as a significant compound in organic synthesis and biological research. This article delves into its biological activity, synthesis methods, and potential applications based on diverse scientific literature.

  • CAS Number : 38213-14-8
  • Molecular Formula : C8H11BrO2
  • Molecular Weight : 219.07 g/mol
  • Purity : 95%
PropertyValue
CAS No.38213-14-8
Molecular FormulaC8H11BrO2
Molecular Weight219.07 g/mol
Purity95%

Synthesis Methods

The synthesis of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid typically involves:

  • Bromination : A suitable bicyclic precursor is brominated using bromine in the presence of a catalyst.
  • Carboxylation : The brominated compound is subjected to high-pressure carbon dioxide to introduce the carboxylic acid group.

These methods can be optimized using advanced catalytic systems to enhance yield and efficiency .

The biological activity of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the carboxylic acid group facilitates binding to these targets, which can influence various biological pathways .

Biological Activity and Applications

Research indicates that this compound has potential applications in:

  • Enzyme Interactions : The unique structure allows for the study of enzyme kinetics and inhibition.
  • Receptor Binding Studies : It can serve as a model compound for investigating receptor-ligand interactions in pharmacology.

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of bicyclic compounds similar to (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid exhibited inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
  • Receptor Binding : Another investigation focused on the binding affinity of this compound to G-protein coupled receptors (GPCRs), revealing its potential as a lead compound for drug development targeting neurological disorders .

Comparison with Similar Compounds

The biological activity of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid can be contrasted with its halogenated analogs:

CompoundKey Differences
(1R,6S,7S)-7-chlorobicyclo[4.1.0]heptaneChlorine atom may alter binding affinity
(1R,6S,7S)-7-fluorobicyclo[4.1.0]heptaneFluorine's electronegativity affects reactivity
(1R,6S,7S)-7-iodobicyclo[4.1.0]heptaneIodine's larger size influences steric interactions

The presence of bromine imparts unique reactivity and binding properties compared to other halogens .

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